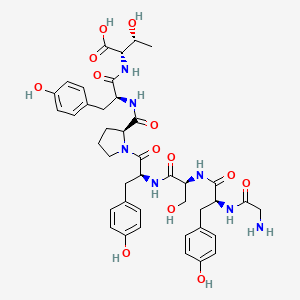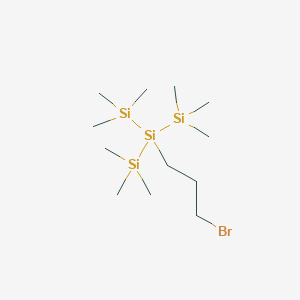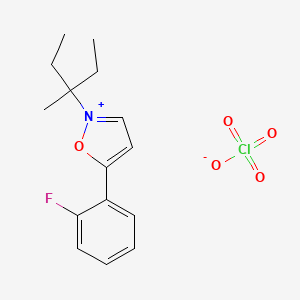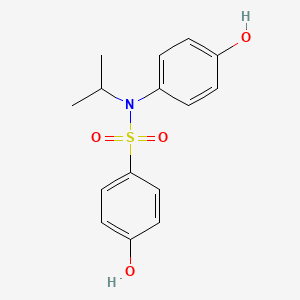![molecular formula C24H27NO2 B14193216 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL CAS No. 921588-02-5](/img/structure/B14193216.png)
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL is an organic compound that features a complex structure with a pyridine ring, a diphenyl group, and a hexanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL typically involves multiple steps, starting with the preparation of the pyridine and diphenyl intermediates. One common method includes the reaction of pyridine-4-carboxaldehyde with diphenylmethanol under acidic conditions to form the diphenyl(pyridin-4-yl)methanol intermediate. This intermediate is then reacted with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The pyridine ring and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated or azide-substituted derivatives.
Applications De Recherche Scientifique
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain biochemical pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[Diphenyl(pyridin-3-YL)methoxy]hexan-1-OL
- 6-[Diphenyl(pyridin-2-YL)methoxy]hexan-1-OL
- 6-[Diphenyl(pyridin-4-YL)methoxy]pentan-1-OL
Uniqueness
6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL is unique due to the specific positioning of the pyridine ring and the length of the hexanol chain
Propriétés
Numéro CAS |
921588-02-5 |
|---|---|
Formule moléculaire |
C24H27NO2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
6-[diphenyl(pyridin-4-yl)methoxy]hexan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-19-9-1-2-10-20-27-24(21-11-5-3-6-12-21,22-13-7-4-8-14-22)23-15-17-25-18-16-23/h3-8,11-18,26H,1-2,9-10,19-20H2 |
Clé InChI |
QDKMFCKAIAZYHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)



![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

